![molecular formula C22H24N4O4S B2551286 7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872621-03-9](/img/structure/B2551286.png)
7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality 7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Derivative Development
Research on compounds structurally related to the given chemical name focuses on the synthesis of polyfunctional fused heterocyclic compounds, highlighting the versatility of these molecules as precursors in organic synthesis. For example, studies have demonstrated the synthesis of novel heterocyclic compounds derived from indene-1,3-diones and other cyclic compounds, leading to the development of substances with potential pharmaceutical applications (Hassaneen et al., 2003; Abu-Hashem et al., 2020). These pathways are crucial for creating a variety of derivatives that may possess unique biological or physical properties.
Antioxidant and Biological Activities
The antioxidant properties of similar compounds, such as 7-thio derivatives of dihydropyrimidinones, have been investigated, revealing that the structural features of these compounds significantly influence their activity. Research indicates that modifications to the thioether fragment of the base molecule can markedly affect antiradical activity, underscoring the potential for designing antioxidants with tailored properties (Kononevich et al., 2014).
Crystallographic Studies and Material Properties
Crystallographic studies on analogs have provided insights into the molecular and crystal structures of these compounds, which is fundamental for understanding their physical properties and interactions. For instance, research on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has elucidated their molecular configurations and crystal packing, contributing to the field of material science and the design of materials with specific optical or electronic properties (Trilleras et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are the protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) pathways . These pathways play crucial roles in cell proliferation and migration .
Mode of Action
7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione interacts with its targets by inhibiting the Akt and ERK pathways . This inhibition results in a decrease in the expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, and the phosphorylation of retinoblastoma protein (pRb) .
Biochemical Pathways
By suppressing the Akt and ERK pathways, 7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione affects the downstream effects of these pathways, which include cell proliferation and migration .
Pharmacokinetics
It is soluble in dmso at 17 mg/ml at ≤60 °c , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione’s action include significant inhibition of both vascular smooth muscle cell (VSMC) proliferation and migration . It also suppresses the migration of VSMCs from endothelium-removed aortic rings, as well as neointima formation following rat carotid balloon injury .
Action Environment
properties
IUPAC Name |
7-cyclopentyl-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-25-19-17(21(28)26(2)22(25)29)20(24-18(23-19)14-6-4-5-7-14)31-12-16(27)13-8-10-15(30-3)11-9-13/h8-11,14H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJRWZXUZRSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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